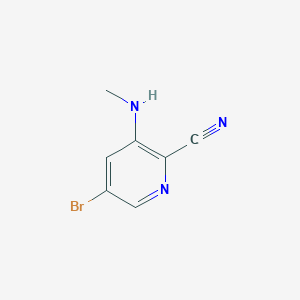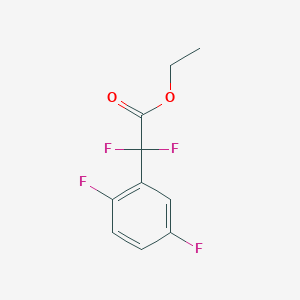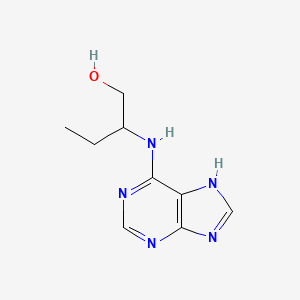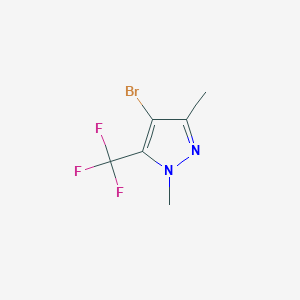
5-Bromo-3-(methylamino)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-3-(methylamino)pyridine-2-carbonitrile: is a heterocyclic organic compound with the molecular formula C7H6BrN3 It is a derivative of pyridine, featuring a bromine atom at the 5-position, a methylamino group at the 3-position, and a nitrile group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-bromo-3-(methylamino)pyridine-2-carbonitrile typically begins with commercially available 3-amino-5-bromopyridine.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dimethylformamide or acetonitrile are commonly used, and the reactions are often heated to facilitate the substitution processes.
Industrial Production Methods: Industrial production of 5-bromo-3-(methylamino)pyridine-2-carbonitrile follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position can undergo various substitution reactions, such as Suzuki-Miyaura coupling, to introduce different functional groups.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Nucleophilic Addition Reactions: The nitrile group can also participate in nucleophilic addition reactions to form various derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or water.
Reduction: Hydrogen gas with a metal catalyst like palladium on carbon or lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution Products: Various aryl or alkyl derivatives depending on the substituent introduced.
Reduction Products: Primary amines.
Oxidation Products: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.
Biology and Medicine:
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds with biological activity.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Materials Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Agrochemicals: Intermediate in the production of agrochemicals.
Wirkmechanismus
The mechanism of action of 5-bromo-3-(methylamino)pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrile and methylamino groups can participate in hydrogen bonding and other interactions with the target molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
5-bromo-3-(dimethylamino)pyridine-2-carbonitrile: Similar structure but with a dimethylamino group instead of a methylamino group.
5-bromo-3-(ethylamino)pyridine-2-carbonitrile: Similar structure but with an ethylamino group instead of a methylamino group.
5-bromo-3-(methylamino)pyridine-2-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
Uniqueness: The presence of the nitrile group at the 2-position and the methylamino group at the 3-position makes 5-bromo-3-(methylamino)pyridine-2-carbonitrile unique in its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Eigenschaften
Molekularformel |
C7H6BrN3 |
|---|---|
Molekulargewicht |
212.05 g/mol |
IUPAC-Name |
5-bromo-3-(methylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H6BrN3/c1-10-6-2-5(8)4-11-7(6)3-9/h2,4,10H,1H3 |
InChI-Schlüssel |
HGRVDUJHWHQKTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(N=CC(=C1)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-{2-[(Cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B12457078.png)

![N-methyl-N-[6-phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12457087.png)
![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B12457091.png)
![10-[3-(hydroxymethyl)-4-[1-methyl-5-[[5-[2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-6-oxopyridin-3-yl]pyridin-2-yl]-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one](/img/structure/B12457094.png)
![2-(4-methylphenyl)-2-oxoethyl 6-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B12457095.png)
![1-[(3,4-dimethoxyphenyl)methyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B12457096.png)

![2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B12457115.png)

![N-{4-[(thiophen-2-ylacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12457122.png)
![3-[1-(4-Methylphenyl)ethylideneamino]oxy-5-nitroaniline](/img/structure/B12457130.png)

![N-(prop-2-en-1-yl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12457146.png)
